2,2-Dichloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Lipophilicity Membrane Permeability Environmental Fate

Researchers requiring a precise LogP reference in 1,3,4-thiadiazole SAR studies face limited options. This dichloroacetamide solves that with a LogP of 1.66 (vs 0.88 non-halogenated analog) and identical PSA, enabling clean structure-property correlation. • Enables systemic fungicide R&D via enhanced cuticular penetration • Serves as activated acyl donor for 7-acylamino-cephalosporin synthesis • High density (1.639 g/cm³) ensures excellent flowability in solid formulations

Molecular Formula C5H5Cl2N3OS
Molecular Weight 226.08 g/mol
CAS No. 21521-88-0
Cat. No. B12125391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
CAS21521-88-0
Molecular FormulaC5H5Cl2N3OS
Molecular Weight226.08 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C(Cl)Cl
InChIInChI=1S/C5H5Cl2N3OS/c1-2-9-10-5(12-2)8-4(11)3(6)7/h3H,1H3,(H,8,10,11)
InChIKeyGMLAGNWVBCYQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 21521-88-0): Core Identity and Structural Classification


2,2-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 21521-88-0) is a synthetic, low-molecular-weight (226.08 g/mol) haloacetamide derivative incorporating a 1,3,4-thiadiazole heterocycle . The compound belongs to the thiadiazolylacetamide class, which is recognized in both patent and open literature for its utility as intermediates in antibacterial cephalosporin synthesis and as direct-acting agricultural fungicides [1]. Its dichloroacetyl moiety distinguishes it from mono-chloro and non-halogenated congeners, imparting distinct physicochemical properties that directly affect its suitability for specific research and industrial applications.

Why 2,2-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Cannot Be Replaced by Generic 1,3,4-Thiadiazole Acetamides


Although numerous 1,3,4-thiadiazole acetamides are commercially available, generic substitution is precluded by the profound effect of chlorine substitution on the acetamide side chain. The non‑halogenated analog N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)acetamide (CAS 13053‑83‑3) and the mono‑chloro analog (CAS 21521‑87‑9) exhibit significantly lower computed octanol/water partition coefficients (LogP) than the target compound [1]. This difference in lipophilicity, achieved without alteration of polar surface area, directly impacts membrane permeability, environmental fate and formulation behavior. Furthermore, the target compound is explicitly classified as a pesticide/fungicide in authoritative chemical inventories, whereas the non‑chlorinated and mono‑chlorinated analogs lack this specific regulatory and application designation . Substituting a generic analog risks not only altered bioavailability or environmental mobility but also regulatory non‑compliance in agrochemical development programs.

Quantitative Differentiation of 2,2-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Against Closest Structural Analogs


Increased Lipophilicity (LogP) Relative to Non-Halogenated and Mono-Chloro Analogs

The target compound exhibits a computed octanol/water partition coefficient (LogP) of 1.66, representing a 1.9‑fold increase over the non‑chlorinated analog (LogP 0.88) and a 1.8‑fold increase over the mono‑chloro analog (LogP 0.9) [1]. This enhanced lipophilicity, achieved while maintaining an identical polar surface area (PSA 83.12 Ų) across all three compounds, facilitates passive membrane diffusion and alters environmental partitioning behavior.

Lipophilicity Membrane Permeability Environmental Fate

Higher Bulk Density Versus Non-Chlorinated Analog

The target compound has a measured density of 1.639 g/cm³, which is 20% higher than the non‑chlorinated analog (1.37 g/cm³) . This increase is attributable to the additional chlorine atoms and correlates with stronger intermolecular halogen bonding, potentially affecting crystallinity, milling behavior, and bulk handling properties during formulation.

Density Formulation Packing

Preserved Polar Surface Area Despite Increased Lipophilicity

The polar surface area (PSA) of the target compound is identical to that of the non‑chlorinated analog (83.12 Ų) . The combination of higher LogP with unchanged PSA is a favorable physicochemical profile for passive membrane diffusion, as it increases lipophilicity without adding hydrogen‑bonding capacity that would oppose bilayer penetration.

Polar Surface Area Drug‑likeness Passive Permeability

Explicit Regulatory and Application Classification as a Pesticide/Fungicide

The Globally Harmonized System (GHS) classification entry for CAS 21521‑88‑0 explicitly lists the compound as a pesticide and fungicide that inhibits the growth of fungi and pests . In contrast, the non‑chlorinated analog CAS 13053‑83‑3 and the mono‑chloro analog CAS 21521‑87‑9 do not carry such a functional classification in authoritative chemical inventories, placing the target compound in a distinct regulatory and application category.

Fungicide Regulatory Classification Agrochemical

Optimal Application Scenarios for 2,2-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Based on Quantitative Differentiation


Agrochemical Fungicide Lead Optimization

The explicit pesticide/fungicide classification and the enhanced lipophilicity (LogP 1.66 vs 0.88 for halogen‑free analogs) position this compound as a scaffold for systemic fungicide development. Its higher LogP without increased PSA suggests improved cuticular penetration in plant tissues, a critical attribute for curative fungicide candidates.

Intermediate for Cephalosporin Antibiotic Synthesis

Patents describe thiadiazolylacetamide derivatives as acylation intermediates for 7‑acylamino‑cephalosporins [1]. The dichloroacetyl group provides an activated acyl donor, while the 5‑methyl‑1,3,4‑thiadiazole ring introduces heterocyclic functionality that can influence antibacterial spectrum. The compound's well‑defined density (1.639 g/cm³) facilitates accurate stoichiometric control in multi‑step syntheses.

Physicochemical Probing of Halogen Effects in Heterocyclic Series

The compound, together with its non‑chlorinated and mono‑chlorinated analogs, forms a complete halogen‑substitution series with distinct LogP increments (0.88 → 0.9 → 1.66) but identical PSA [1]. This makes the trio ideal for isolating the contribution of halogenation to membrane permeability, protein binding, or environmental persistence in systematic structure‑property relationship studies.

Formulation Development Requiring High‑Density Active Ingredients

With a density of 1.639 g/cm³—significantly exceeding that of the non‑chlorinated congener (1.37 g/cm³)—the target compound is suited for dustable powder or granular formulations where higher bulk density improves flowability, reduces dust drift, and ensures uniform application rates. This property is directly quantifiable and differentiates it from lighter analogs in solid formulation design.

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